4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with bromine and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Difluorophenyl Group: This step involves the coupling of the pyrazole ring with a difluorophenyl precursor, often through a Suzuki-Miyaura cross-coupling reaction using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: The difluorophenyl group can engage in various coupling reactions, including Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents such as dimethylformamide (DMF)
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents like sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutics, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and agrochemicals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism by which 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(3,5-difluorophenyl)-1H-imidazole
- 4-Bromo-1-(3,5-difluorophenyl)-1H-triazole
- 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrrole
Uniqueness
Compared to similar compounds, 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole offers a unique combination of electronic and steric properties due to the presence of both bromine and difluorophenyl groups. This makes it particularly valuable in the design of molecules with specific reactivity and biological activity.
Properties
IUPAC Name |
4-bromo-1-(3,5-difluorophenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2N2/c10-6-4-13-14(5-6)9-2-7(11)1-8(12)3-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPERDOFNZDVIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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